molecular formula C15H17N5O B1438862 1-(2-aminoethyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1105196-98-2

1-(2-aminoethyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B1438862
M. Wt: 283.33 g/mol
InChI Key: KCWQPUSHLSNMBF-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrazolopyrimidines. Pyrazolopyrimidines are compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be based on the fused pyrazole and pyrimidine rings, with various substituents attached at specified positions. The exact structure would depend on the locations and nature of these substituents .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on its structure and the functional groups present. For instance, if there are reactive sites or functional groups on the molecule, it could potentially undergo a variety of organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

  • Metal-Free C-3 Chalcogenation of 4H-Pyrido[1,2-a]pyrimidin-4-ones

    • Application Summary: This research focuses on the synthesis of diversely orchestrated 3-ArS/ArSe derivatives using 4H-pyrido[1,2-a]pyrimidin-4-one .
    • Methods of Application: The reaction proceeds under mild conditions, can be executed in gram scale, and highlights broad functional group tolerance .
    • Results: The operationally simple reaction resulted in high yields of up to 95% .
  • Efficient Transition-Metal-Free Route to Quinazolin-4(3H)-ones

    • Application Summary: This research developed an efficient approach to quinazolin-4(3H)-ones via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .
    • Methods of Application: This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .
    • Results: Varieties of 2-aryl (heteroaryl) quinazolin-4(3H)-one, 2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one and 3-phenyl-2H-1,2,4-benzo thiadiazine-1,1-dioxide derivatives were obtained with a yield of up to 98% .
  • Antifungal Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

    • Application Summary: This research evaluated the antifungal activity of 44 pyrazolo[3,4-d]pyrimidin-4-one derivatives .
    • Methods of Application: The compounds were tested for their in vitro and in vivo antifungal activities .
    • Results: Most of the target compounds showed moderate to high in vitro antifungal activity. Particularly, compound g22 showed significant antifungal activity against Fusarium graminearum, with an EC50 value of 1.25 mg/L .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be further studied for potential medicinal uses .

properties

IUPAC Name

1-(2-aminoethyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-11-4-2-3-5-12(11)9-19-10-17-14-13(15(19)21)8-18-20(14)7-6-16/h2-5,8,10H,6-7,9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWQPUSHLSNMBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-aminoethyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-aminoethyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
1-(2-aminoethyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 3
1-(2-aminoethyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
1-(2-aminoethyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 5
1-(2-aminoethyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
1-(2-aminoethyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

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